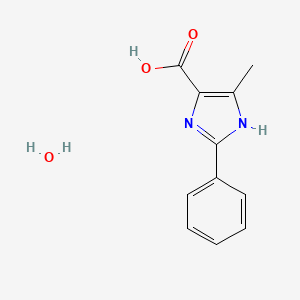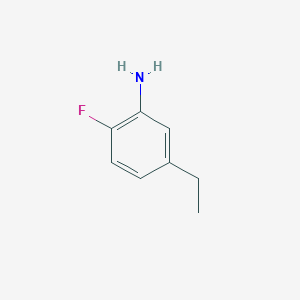
5-Ethyl-2-fluoroaniline
Descripción general
Descripción
5-Ethyl-2-fluoroaniline is a derivative of aniline, which is an organic compound with the formula C8H10FN . It is used for research and development purposes .
Synthesis Analysis
The synthesis of anilines, including 5-Ethyl-2-fluoroaniline, often involves reactions such as direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed methods .Molecular Structure Analysis
The molecular formula of 5-Ethyl-2-fluoroaniline is C8H10FN . The average mass is 139.170 Da and the mono-isotopic mass is 139.079727 Da .Physical And Chemical Properties Analysis
5-Ethyl-2-fluoroaniline has a density of 1.1±0.1 g/cm^3, a boiling point of 208.8±20.0 °C at 760 mmHg, and a flash point of 90.3±7.3 °C . It also has a molar refractivity of 40.0±0.3 cm^3, a polar surface area of 26 Å^2, and a molar volume of 128.7±3.0 cm^3 .Aplicaciones Científicas De Investigación
Metabonomic Toxicity Assessment
The application of 5-Ethyl-2-fluoroaniline in scientific research includes its use in metabonomic toxicity assessment. Bundy et al. (2002) demonstrated its utility in identifying novel biomarkers of xenobiotic toxicity. Earthworms exposed to 2-fluoro-4-methylaniline, a structurally related compound, showed significant biochemical changes, suggesting the potential of 5-Ethyl-2-fluoroaniline and related compounds in environmental toxicity studies (Bundy et al., 2002).
Pharmaceutical Analysis
In pharmaceutical research, compounds like 5-Fluorouracil (5-FU), a chemotherapeutic agent, are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC). Gu et al. (2010) developed a sensitive HPLC method for determining 5-FU in human plasma, which is vital for therapeutic drug monitoring and pharmacokinetic studies. The relevance of this study lies in its contribution to understanding the therapeutic index and efficacy of fluorinated drugs, including those structurally similar to 5-Ethyl-2-fluoroaniline (Gu et al., 2010).
Drug Synthesis and Biological Activities
Abdel‐Wadood et al. (2014) explored the synthesis of new derivatives from compounds structurally akin to 5-Ethyl-2-fluoroaniline, like 2-Bromo-4-fluoroaniline. They synthesized various thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives, which exhibited significant antibacterial and antifungal activities. This study highlights the role of fluorinated aniline derivatives in synthesizing new compounds with potential therapeutic applications (Abdel‐Wadood et al., 2014).
Solubility and Thermodynamic Parameters
Zhao et al. (2020) investigated the solubility and thermodynamic parameters of 5-Fluoro-2-oxindole, a compound with structural similarities to 5-Ethyl-2-fluoroaniline. Understanding the solubility and thermodynamics of such compounds is essential for their application in drug formulation and design. This research provides insight into the behavior of fluoroaniline derivatives in various solvents, which is crucial for their pharmaceutical applications (Zhao et al., 2020).
Synthesis of Novel Antitumor Agents
Xiong et al. (2009) demonstrated the synthesis of amino acid ester derivatives containing 5-fluorouracil, showcasing the potential of fluoroaniline derivatives in cancer therapy. These synthesized compounds showed inhibitory effects against cancer cells, underscoring the importance of structural analogs of 5-Ethyl-2-fluoroaniline in developing new antitumor agents (Xiong et al., 2009).
Corrosion Inhibition
Khaled and Hackerman (2004) investigated aniline derivatives like 2-fluoroaniline for their potential as corrosion inhibitors. This study points to the broader industrial applications of fluoroaniline derivatives, including 5-Ethyl-2-fluoroaniline, in protecting metals from corrosion in acidic environments (Khaled & Hackerman, 2004).
Safety and Hazards
Propiedades
IUPAC Name |
5-ethyl-2-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAQFCOXWCJXNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442640 | |
| Record name | 2-fluoro-5-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-fluoroaniline | |
CAS RN |
1583-89-7 | |
| Record name | 2-fluoro-5-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

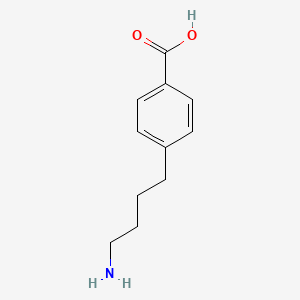
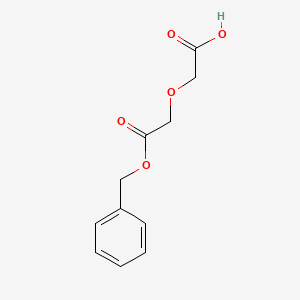
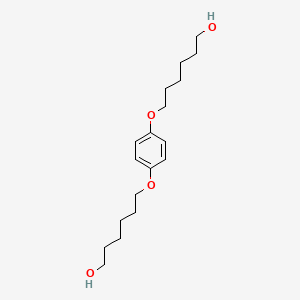

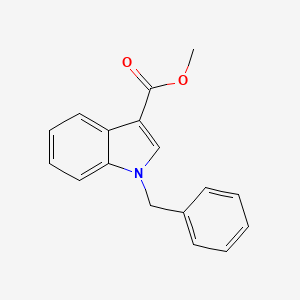


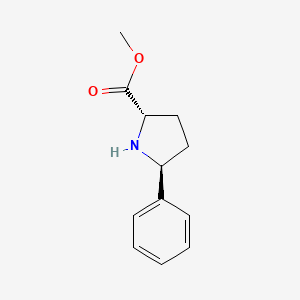

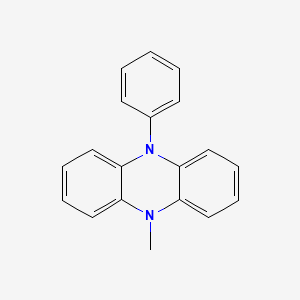

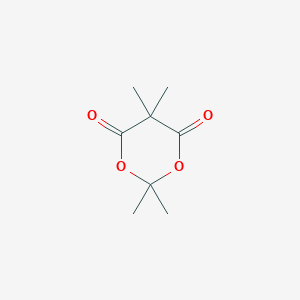
![[2-(4-Phenyl-1-piperidinyl)ethyl]amine hydrate](/img/structure/B3048087.png)
